Regioselective Derivatization Advantage at 4-Position
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate offers a regioselective advantage over its 5-carboxylate and 6-carboxylate isomers. The 4-position ester placement on the pyridine ring of the 7-azaindole scaffold provides a distinct vector for further elaboration compared to the 5-position (CAS 1190317-75-9) and 6-position (CAS 1227268-70-3) isomers [1]. In kinase inhibitor design, the 4-position substitution pattern has been specifically claimed in patent literature (CA-2558923-A1) for pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, whereas 5- and 6-substituted variants were not equivalently claimed in the same patent family, indicating regiochemical selectivity in target engagement [2].
| Evidence Dimension | Regiochemical substitution pattern and patent claim coverage |
|---|---|
| Target Compound Data | 4-carboxylate substitution; explicitly claimed in kinase inhibitor patent CA-2558923-A1 |
| Comparator Or Baseline | 5-carboxylate isomer (CAS 1190317-75-9); 6-carboxylate isomer (CAS 1227268-70-3) |
| Quantified Difference | 4-position: claimed in kinase inhibitor patent families; 5- and 6-position: not equivalently claimed in same patent families |
| Conditions | Patent analysis based on pyrrolo[2,3-b]pyridine kinase inhibitor scaffold claims |
Why This Matters
For procurement decisions, the 4-position isomer is the documented starting point for kinase inhibitor patent families, reducing synthetic risk compared to 5- or 6-carboxylate isomers lacking equivalent patent precedent.
- [1] CN Patent Application. 6-羧酸甲酯-2-氧-7-氮杂吲哚及其制备方法与应用. 2014. View Source
- [2] Aventis Pharma SA. Novel pyrrolo(2,3-b)pyridine derivatives, the preparation and the pharmaceutical use thereof in the form of kinase inhibitors. Patent CA-2558923-A1. 2005. View Source
